molecular formula C24H24N10 B4649297 2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B4649297
M. Wt: 452.5 g/mol
InChI Key: FNIANQJRSBFVLK-UHFFFAOYSA-N
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Description

2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that features a unique combination of triazole, pyrazole, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

4-[3-(5-methyltetrazol-2-yl)-1-adamantyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N10/c1-15-28-31-34(29-15)24-10-16-7-17(11-24)9-23(8-16,13-24)22-27-21-19-12-26-33(18-5-3-2-4-6-18)20(19)25-14-32(21)30-22/h2-6,12,14,16-17H,7-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIANQJRSBFVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C5=NN6C=NC7=C(C6=N5)C=NN7C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and pyrazole rings, followed by their fusion with the pyrimidine ring. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles under various conditions such as reflux or microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary from mild to harsh, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole, pyrazole, and pyrimidine derivatives, such as:

Uniqueness

What sets 2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE apart is its unique combination of triazole, pyrazole, and pyrimidine rings, which can confer distinct biological activities and properties not found in other compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 2
2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

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